

Dactolisib (BEZ235): A Technical Guide to a Dual PI3K/mTOR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactolisib, also known as BEZ235, is a potent, orally bioavailable synthetic organic compound belonging to the imidazoquinoline derivative class. It functions as a dual ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3] This technical guide provides a comprehensive overview of **Dactolisib**'s chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its investigation.

Chemical Structure and Properties

Dactolisib is a complex heterocyclic molecule with the systematic IUPAC name 2-methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile.[4]

Chemical Identifiers



Identifier	Value
IUPAC Name	2-methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile[4]
Synonyms	BEZ235, NVP-BEZ235[5]
CAS Number	915019-65-7[1]
Chemical Formula	C30H23N5O[1]
SMILES	CC(C) (C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4= NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5[6]
InChl Key	JOGKUKXHTYWRGZ-UHFFFAOYSA-N[7]

Physicochemical Properties

Property	Value
Molecular Weight	469.54 g/mol [2][7]
Appearance	White to light yellow solid[8]
Solubility	DMSO: ≥ 7.8 mg/mL[9], Chloroform: 1 mg/mL[10]
Melting Point	Not available in cited literature
рКа	Not available in cited literature

Mechanism of Action

Dactolisib is a dual inhibitor of PI3K and mTOR, binding to the ATP-binding cleft of these enzymes.[4][11] It exhibits potent inhibitory activity against all class I PI3K isoforms and both mTOR complexes, mTORC1 and mTORC2.[12] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation,



growth, survival, and angiogenesis.[2][3] Dysregulation of this pathway is a common feature in many human cancers.[13]

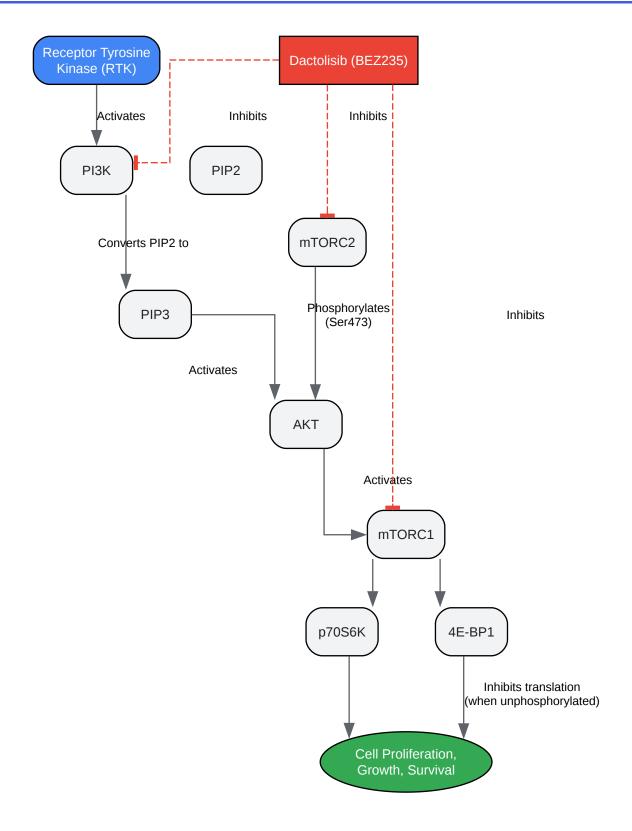
Inhibitory Activity

Target	IC50 (nM)
p110α (PI3Kα)	4[4][12]
p110β (PI3Kβ)	75[4][12]
p110y (PI3Ky)	5[4][12]
p110δ (PI3Kδ)	7[4][12]
mTOR	20.7[4][12]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. **Dactolisib**'s dual-action effectively shuts down this pathway at two key nodes.





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Dactolisib's inhibition of the PI3K/AKT/mTOR signaling pathway.

Pharmacokinetics and Pharmacodynamics



Pharmacokinetic studies in humans have shown that **Dactolisib** has low oral bioavailability and exhibits high inter-individual variability.[1][7] Systemic exposure, as measured by Cmax and AUC, increases in a dose-proportional manner.[6][7]

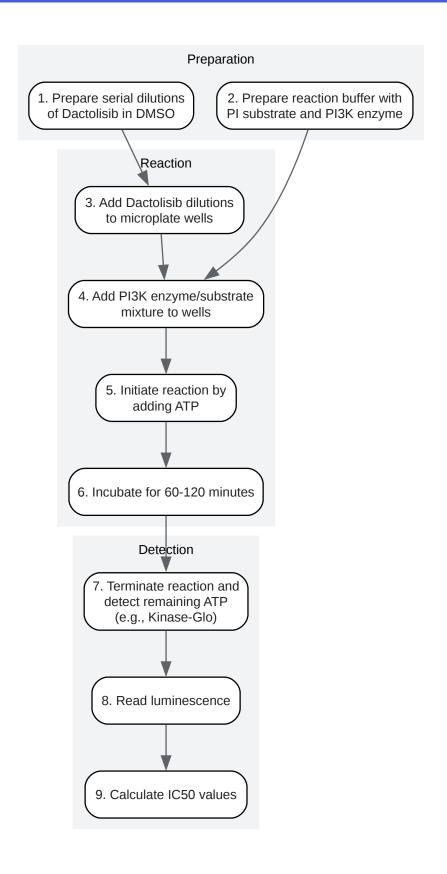
Human Pharmacokinetic Parameters (Phase Ib Study)

Parameter	Observation
Bioavailability	Low oral bioavailability[1][7]
Dose Proportionality	Cmax and AUC_{0-24} increase dose-proportionally[7]
Variability	High inter-individual variability[7]
Adverse Events	Common toxicities include fatigue, diarrhea, nausea, and mucositis[7]

Experimental Protocols In Vitro PI3K Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **Dactolisib** against PI3K isoforms.





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Workflow for an in vitro PI3K kinase inhibition assay.



Methodology:

- Compound Preparation: Prepare a serial dilution of Dactolisib in 100% DMSO.
- Reaction Setup: In a microplate, add the **Dactolisib** dilutions. Subsequently, add a reaction buffer containing the PI substrate (e.g., I-α-phosphatidylinositol) and the specific recombinant PI3K isoform (e.g., p110α, p110β, p110δ, or p110γ).[4]
- Reaction Initiation: Start the kinase reaction by adding ATP to the wells.[4]
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).[4]
- Detection: Terminate the reaction and measure the amount of ATP remaining using a luminescence-based assay such as Kinase-Glo. The luminescence signal is inversely proportional to the kinase activity.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the **Dactolisib** concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (CCK-8/MTS)

This protocol describes a colorimetric assay to assess the effect of **Dactolisib** on cancer cell viability.

Methodology:

- Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[8]
- Compound Treatment: Treat the cells with various concentrations of **Dactolisib** (and a vehicle control, e.g., DMSO) and incubate for a desired period (e.g., 48-72 hours).[8]
- Reagent Addition: Add a tetrazolium-based reagent (e.g., CCK-8 or MTS) to each well and
 incubate for 2-4 hours.[8] During this time, viable cells with active metabolism will convert the
 reagent into a colored formazan product.



- Absorbance Measurement: Measure the optical density (absorbance) at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[8]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Pathway Analysis

This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following **Dactolisib** treatment.

Methodology:

- Cell Lysis: Treat cells with **Dactolisib** for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-p70S6K, total p70S6K).[12]
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.



- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Clinical Trial Overview

Dactolisib was one of the first PI3K inhibitors to enter clinical trials.[1] It has been investigated in various solid tumors and hematological malignancies. However, its clinical development has been hampered by a narrow therapeutic window, with common toxicities including fatigue, diarrhea, nausea, and mucositis.[7] Several clinical trials were terminated due to insufficient tolerability or lack of efficacy.[1]

Conclusion

Dactolisib (BEZ235) is a well-characterized dual PI3K/mTOR inhibitor that has been instrumental in advancing our understanding of the PI3K/AKT/mTOR signaling pathway in cancer. While its clinical application has been challenging, it remains a valuable tool for preclinical research and as a reference compound in the development of next-generation PI3K/mTOR inhibitors with improved therapeutic indices. This guide provides essential technical information to support the continued investigation of **Dactolisib** in oncology and cell signaling research.

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